molecular formula C42H62N8O11 B12756166 (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate CAS No. 95893-98-4

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate

Cat. No.: B12756166
CAS No.: 95893-98-4
M. Wt: 855.0 g/mol
InChI Key: KHBUKCOVKDHPJF-VNKKNNBQSA-N
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Description

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, an ethoxyethyl side chain, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the ethoxyethyl side chain and the piperazine moiety. Common reagents used in these reactions include ethyl acetate, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    tert-Butyl carbamate: Another compound with a similar carbamate functional group.

Uniqueness

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate is unique due to its combination of a benzimidazole core, an ethoxyethyl side chain, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

95893-98-4

Molecular Formula

C42H62N8O11

Molecular Weight

855.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate

InChI

InChI=1S/2C17H26N4O.2C4H4O4.H2O/c2*1-3-22-13-12-21-16-7-5-4-6-15(16)18-17(21)14-20-10-8-19(2)9-11-20;2*5-3(6)1-2-4(7)8;/h2*4-7H,3,8-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;;2*2-1+;

InChI Key

KHBUKCOVKDHPJF-VNKKNNBQSA-N

Isomeric SMILES

CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CC3)C.CCOCCN1C(=NC2=CC=CC=C12)CN3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)C.CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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